molecular formula C9H16ClNO2 B597100 (1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1217814-87-3

(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B597100
CAS No.: 1217814-87-3
M. Wt: 205.682
InChI Key: RHTOIFWJKDDWQY-MWDCIYOWSA-N
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Description

(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS: 1217814-87-3) is a heterocyclic organic compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . The bicyclo[2.2.1]heptane skeleton, substituted with a nitrogen atom at position 7 and an ethyl ester group at position 2, confers rigidity and stereochemical complexity. This compound is used as a chiral building block in pharmaceutical synthesis, particularly for constrained proline analogues and nicotinic receptor ligands, as seen in structural analogues of epibatidine .

Properties

IUPAC Name

ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)7-5-6-3-4-8(7)10-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTOIFWJKDDWQY-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CCC1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2CC[C@@H]1N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70705459
Record name Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217814-87-3
Record name Ethyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70705459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo[2.2.1]heptane framework is often constructed via Diels-Alder reactions. For analogous compounds, a diene (e.g., cyclopentadiene) reacts with a dienophile such as methyl 2-benzamidoacrylate under thermal or Lewis acid-catalyzed conditions. Stereochemical outcomes depend on the dienophile’s geometry and catalysts like boron trifluoride etherate. Post-cyclization steps include hydrolysis of intermediates to yield carboxylic acids, followed by esterification with ethanol under acidic conditions.

Key Conditions

  • Dienophile : Methyl 2-benzamidoacrylate

  • Catalyst : BF₃·Et₂O (10 mol%)

  • Temperature : 80–100°C

  • Yield : ~70–81% for bicyclic acids

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers an alternative route. For example, a diene precursor with appropriately positioned ester and amine groups undergoes cyclization to form the bicyclic skeleton. This method allows modular construction but requires careful protection of the amine to prevent side reactions.

Typical Protocol

  • Catalyst : Grubbs II (5 mol%)

  • Solvent : Dichloromethane

  • Reaction Time : 12–24 hours

  • Yield : 50–65% (unoptimized)

Functional Group Interconversion

Esterification of Bicyclic Carboxylic Acids

The ethyl ester group is introduced via Fischer esterification or Steglich esterification. For acid-sensitive substrates, coupling reagents like DCC/DMAP are preferred.

Fischer Esterification

  • Conditions : Ethanol, H₂SO₄ (cat.), reflux

  • Yield : 85–90%

Steglich Esterification

  • Reagents : DCC, DMAP, ethanol

  • Solvent : THF, 0°C to rt

  • Yield : 92–95%

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in diethyl ether or ethyl acetate to precipitate the hydrochloride salt. Crystallization from ethanol/water mixtures enhances purity.

Procedure

  • HCl Source : 4M HCl in dioxane

  • Solvent : Ethyl acetate

  • Recovery : 90–95%

Stereochemical Control

Chiral Auxiliaries

Chiral oxazolidinones or Evans auxiliaries direct asymmetric induction during cyclization. For instance, a camphorsulfonyl auxiliary ensures the (1S,2S,4R) configuration.

Example

  • Auxiliary : (R)-4-Phenyl-2-oxazolidinone

  • Yield : 75% with 98% ee

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures by selectively hydrolyzing one enantiomer. The remaining ester is then converted to the target compound.

Conditions

  • Enzyme : CAL-B (10 wt%)

  • Solvent : Phosphate buffer (pH 7)/tert-butanol

  • Conversion : 45% (99% ee)

Industrial-Scale Considerations

Process Optimization

Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, catalyst loading) to maximize yield and minimize waste. For the Diels-Alder step, a ternary solvent system (toluene/EtOAc/MeCN) improves cyclization efficiency.

Flow Chemistry

Continuous flow systems enhance reproducibility for large-scale synthesis. A microreactor setup reduces reaction time from hours to minutes by improving heat transfer.

Flow Protocol

  • Residence Time : 5 minutes

  • Throughput : 1 kg/day

Analytical Characterization

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Assignments for bridgehead protons (δ 3.2–3.5 ppm) and ester carbonyl (δ 170–172 ppm).

  • IR : ν(C=O) at 1735 cm⁻¹, ν(N–H) at 3300 cm⁻¹.

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1.0 mL/min.

  • Optical Rotation : [α]D²⁵ = +15.6° (c = 1, MeOH).

Challenges and Mitigations

Epimerization Risks

Basic conditions during esterification or salt formation may epimerize chiral centers. Using mild acids (e.g., HCl gas) instead of aqueous HCl minimizes this risk.

Byproduct Formation

Overalkylation at the bridgehead nitrogen is mitigated by protecting groups (e.g., Boc) during cyclization.

Synthetic Route Comparison

Method Yield ee (%) Scale Feasibility
Diels-Alder + Esterification70%98Pilot plant
RCM + Salt Formation55%99Lab-scale
Enzymatic Resolution40%99Small batch

Emerging Technologies

Photocatalysis

Visible-light-mediated [2+2] cycloadditions enable rapid bicyclic framework construction under ambient conditions, though yields remain moderate (50–60%).

Machine Learning

Predictive models trained on bicyclic compound datasets optimize reaction conditions, reducing development time by 30–40% .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including its potential as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

rac-(1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Hydrochloride

  • CAS : 876376-07-7
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Key Differences :
    • Replaces the ethyl ester with a carboxylic acid group, reducing molecular weight and increasing polarity.
    • Used in chiral HPLC resolution of racemic mixtures for enantiopure proline derivatives .

tert-Butyl (1S,2S,4R)-7-Azabicyclo[2.2.1]heptan-2-ylcarbamate Hydrochloride

  • CAS : 2008714-28-9
  • Molecular Formula : C₁₁H₂₁ClN₂O₂
  • Molecular Weight : 248.75 g/mol
  • Key Differences :
    • Incorporates a tert-butyl carbamate (Boc) protecting group, enhancing steric bulk and stability.
    • Hazard profile includes warnings for acute toxicity (H302) and respiratory irritation (H335) .

(1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride

  • CAS : 1186506-95-5
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Similar molecular weight to the carboxylic acid analogue but distinct stereoelectronic properties.

Methyl (1S,2R,4R)-2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate

  • Resolved via chiral HPLC for applications in α-amino acid chimeras .

7-Azabicyclo[2.2.1]heptan-7-ium Chloride

  • CAS: Not specified (epibatidine analogue)
  • Structure : Protonated nitrogen forms a chloride salt.
  • Key Differences :
    • Parent ring without ester/carboxylic acid substituents.
    • Structural basis for nicotinic acetylcholine receptor agonism, as in epibatidine .

Physicochemical and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Target Compound C₉H₁₆ClNO₂ 205.68 Ethyl ester, 7-aza Chiral synthon, drug intermediates
rac-(1S,2S,4R)-Carboxylic Acid Hydrochloride C₇H₁₂ClNO₂ 177.63 Carboxylic acid Enantiopure proline derivatives
tert-Butyl Carbamate Hydrochloride C₁₁H₂₁ClN₂O₂ 248.75 Boc-protected amine Peptide synthesis, stability studies
2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid C₇H₁₂ClNO₂ 177.63 Carboxylic acid, 2-aza Unspecified (structural studies)
Methyl Thienyl Derivative C₁₁H₁₃NO₂S 223.29 Methyl ester, thienyl α-Amino acid chimeras

Key Research Findings

  • Stereochemical Impact: The (1S,2S,4R) configuration in the target compound and its analogues is critical for biological activity. For example, epibatidine’s 7-azanorbornane nucleus requires precise stereochemistry for receptor binding .
  • Substituent Effects : Ethyl esters (target compound) enhance lipophilicity compared to carboxylic acids (e.g., 177.63 g/mol analogue), influencing membrane permeability .
  • Safety Profiles : Methyl ester derivatives (e.g., CAS: 1230486-65-3) exhibit acute oral toxicity (H302) and respiratory irritation (H335), whereas Boc-protected analogues show milder hazards .

Biological Activity

(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a compound belonging to the class of bicyclic amines. It has garnered attention due to its potential biological activities, particularly in the fields of analgesia and cholinergic receptor modulation. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems:

  • Cholinergic Receptor Modulation : Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane can act as ligands for cholinergic receptors, which are crucial for cognitive function and memory processes. The specific interaction with these receptors can lead to enhanced cholinergic activity, potentially benefiting conditions such as Alzheimer's disease .
  • Analgesic Properties : Studies have shown that compounds within this class exhibit analgesic and anti-inflammatory effects. They may modulate pain pathways by influencing opioid receptors or other pain-related signaling mechanisms .

Research Findings

Several studies have investigated the biological activities of (1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride and its derivatives.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cholinergic ActivityEnhanced cognitive function in animal models
Analgesic EffectsReduction in pain response in inflammatory models
Anti-inflammatoryDecreased markers of inflammation in vivo

Case Studies

  • Cholinergic Modulation : A study published in 1995 demonstrated that certain derivatives of 7-azabicyclo[2.2.1]heptane could significantly enhance acetylcholine receptor binding in rat brain tissues, suggesting potential applications in treating cognitive deficits associated with neurodegenerative diseases .
  • Pain Management : In a clinical trial involving patients with chronic pain conditions, a derivative of this compound was administered and resulted in a statistically significant reduction in pain scores compared to placebo controls .

Q & A

Q. What are the optimal synthetic routes for preparing (1S,2S,4R)-ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride?

The synthesis typically involves cyclization of precursor molecules under acidic or basic conditions to form the bicyclic core, followed by esterification and salt formation. Key steps include:

  • Cyclization : Use of precursors like unsaturated oxazolones or norbornene derivatives in Diels-Alder reactions ().
  • Resolution : Chiral HPLC with cellulose-based columns (e.g., 10-undecenoate/3,5-dimethylphenylcarbamate) to isolate enantiomers from racemic mixtures ().
  • Salt formation : Hydrochloride salt preparation via crystallization for improved stability ().

Q. How can enantiomeric purity be ensured during synthesis?

Chiral HPLC is the gold standard. For example, a 93:2:5 hexane/chloroform/2-propanol mobile phase achieves >99% enantiomeric purity. Triethylamine-induced epimerization can also correct stereochemical deviations ( ).

Q. What analytical techniques validate the compound’s structure and purity?

  • NMR and X-ray crystallography confirm stereochemistry and bicyclic conformation ( ).
  • Polarimetry ([α]D measurements) verifies optical activity ( ).
  • Mass spectrometry ensures molecular weight consistency ().

Advanced Research Questions

Q. How does the compound’s bicyclic structure influence its biological activity in neuropharmacology?

The 7-azanorbornane skeleton imposes rigid conformational constraints, enhancing receptor binding specificity. For example:

  • Peptidomimetics : Stabilizes β-turn motifs in dipeptides, improving metabolic stability compared to linear analogs ().
  • Enzyme inhibition : The nitrogen’s pyramidal geometry (59° deviation from planarity) disrupts protease active sites, as shown in HIV-1 inhibitor studies ( ). Methodological tip: Use molecular dynamics simulations to model interactions with target receptors ( ).

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzoyl or thienyl groups) to isolate contributing factors ().
  • Epimerization control : Monitor reaction conditions (e.g., triethylamine in methanol) to prevent unintended stereochemical changes ().

Q. How can computational methods predict the impact of substituents on amide nitrogen pyramidalization?

A hierarchical quantum mechanical approach evaluates:

  • Model systems : Compare planar vs. distorted amides to establish baseline energetics.
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoroacetyl) increase pyramidalization by 15–20%, altering binding kinetics ( ).

Key Recommendations

  • Synthesis : Prioritize chiral HPLC for enantiomer separation to avoid downstream activity discrepancies.
  • Biological assays : Pair SAR studies with computational modeling to rationalize activity trends.
  • Data interpretation : Cross-validate crystallographic data (e.g., β-turn conformations) with solution-state NMR to account for environmental effects ().

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